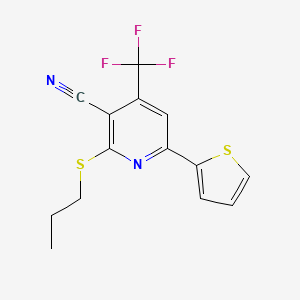

2-(Propylthio)-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-propylsulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2S2/c1-2-5-21-13-9(8-18)10(14(15,16)17)7-11(19-13)12-4-3-6-20-12/h3-4,6-7H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPBOWDVJXAVJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(C(=CC(=N1)C2=CC=CS2)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propylthio)-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. The process begins with the preparation of the nicotinonitrile core, followed by the introduction of the propylthio, thiophen-2-yl, and trifluoromethyl groups through various substitution reactions. Common reagents used in these reactions include thiols, halides, and trifluoromethylating agents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Propylthio)-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The thiophen-2-yl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Halogenating agents, bases, and solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylthio group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

2-(Propylthio)-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: Used in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of 2-(Propylthio)-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The propylthio group in the target compound likely improves solubility in lipid-rich environments compared to the hydroxy group in ’s analog . Pyrazolidinone substituents () enhance anticancer activity but may introduce synthetic complexity .

Biological Activity: Nicotinonitriles with sulfur-containing substituents (e.g., thiophene, propylthio) exhibit enhanced antimicrobial and anticancer properties due to sulfur’s redox activity and π-system interactions . The trifluoromethyl group universally improves metabolic stability across analogs .

Synthetic Accessibility: Compounds with simpler substituents (e.g., methylphenyl in ) are synthesized in higher yields (51–75%) compared to brominated or heterocyclic derivatives (e.g., 63% yield for ’s pyrazolidinone analog) .

Research Findings and Implications

- Anticancer Potential: Nicotinonitriles with trifluoromethyl and thiophene groups (e.g., ’s Compound 12) show IC₅₀ values in the low micromolar range against cancer cell lines, suggesting the target compound may exhibit similar efficacy .

- Antimicrobial Activity : Sulfur-rich derivatives (e.g., thiophen-2-yl) disrupt bacterial membranes, as seen in ’s hydrazide derivatives .

- Thermal Stability : High melting points (>250°C) in analogs () indicate thermal robustness, advantageous for formulation .

Biological Activity

2-(Propylthio)-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies related to this compound, emphasizing its pharmacological properties and mechanisms of action.

Synthesis

The synthesis of 2-(Propylthio)-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile involves several steps, typically starting from commercially available precursors. The key steps include:

- Formation of the Thiophene Ring : Utilizing thiophenes as building blocks.

- Trifluoromethylation : Introducing the trifluoromethyl group using reagents such as trifluoromethyl iodide.

- Nitrile Formation : Converting suitable intermediates to the nitrile functional group through hydrolysis and dehydration reactions.

Pharmacological Properties

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of nicotinonitrile compounds can exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi.

- Antiparasitic Activity : Research indicates that similar compounds can disrupt metabolic pathways in parasites, leading to cell death. For example, compounds with thiophene moieties have been shown to increase reactive oxygen species (ROS) levels in Leishmania species, indicating potential for use against leishmaniasis .

The biological activity of 2-(Propylthio)-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an allosteric modulator by binding to key amino acids in enzyme active sites, disrupting normal function and leading to increased ROS production .

- Cellular Uptake : The presence of the propylthio and trifluoromethyl groups enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various nicotinonitrile derivatives, including 2-(Propylthio)-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 μM, with a selectivity index suggesting minimal cytotoxicity towards mammalian cells .

Antiparasitic Action

In a study focusing on L. panamensis, treatment with compounds similar to 2-(Propylthio)-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile resulted in a marked increase in ROS levels, leading to mitochondrial dysfunction and subsequent cell death. The compound demonstrated an effective EC50 below 10 μM against intracellular amastigotes .

Data Tables

| Biological Activity | IC50 (μM) | Selectivity Index |

|---|---|---|

| Antimicrobial (E. coli) | 10 | >100 |

| Antiparasitic (L. panamensis) | <10 | 153 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Propylthio)-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves multi-step protocols. Key steps include:

- Thioether formation : Reaction of a pyridine precursor with propanethiol under basic conditions (e.g., KOH in DMSO) .

- Trifluoromethyl introduction : Electrophilic substitution using CF₃ reagents (e.g., Umemoto’s reagent) at elevated temperatures (80–100°C) .

- Thiophene coupling : Suzuki-Miyaura cross-coupling with 2-thienylboronic acid, catalyzed by Pd(PPh₃)₄ in toluene/EtOH .

Optimization : Control temperature (60–80°C for coupling), use anhydrous solvents, and monitor reaction progress via TLC or HPLC. Yield improvements (70–85%) are achieved by purifying intermediates (e.g., column chromatography) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophen-2-yl protons at δ 7.2–7.5 ppm) and nitrile carbon (δ ~115 ppm) .

- IR Spectroscopy : Confirms nitrile (C≡N stretch ~2220 cm⁻¹) and thioether (C-S stretch ~650 cm⁻¹) .

- X-ray Crystallography : Resolves structural features (e.g., dihedral angles between thiophene and pyridine rings), as demonstrated for analogs in .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound?

- Answer : Molecular docking simulations (e.g., AutoDock Vina) model interactions with enzymes like α-glucosidase or kinase domains. Key steps:

- Protein preparation : Retrieve target structures (PDB ID: 1XOS for α-glucosidase) and remove water/ligands.

- Ligand parameterization : Assign partial charges (AM1-BCC) and optimize geometry (DFT/B3LYP).

- Docking analysis : Prioritize binding poses with low RMSD (<2.0 Å) and favorable ΔG values (<-8 kcal/mol) .

Q. What strategies resolve contradictions in reported reactivity data for trifluoromethyl-substituted nicotinonitriles?

- Answer : Discrepancies (e.g., variable electrophilic substitution yields) arise from solvent polarity and substituent electronic effects. Mitigation strategies:

- Solvent screening : Compare DMF (polar aprotic) vs. THF (less polar) for CF₃ group stability .

- Electron-withdrawing adjustments : Introduce nitro or cyano groups to enhance pyridine ring activation .

- Control experiments : Replicate conditions from conflicting studies (e.g., 80°C vs. 100°C) to isolate temperature-dependent outcomes .

Q. How do structural modifications (e.g., thiophene vs. phenyl substituents) alter bioactivity?

- Answer : Comparative studies of analogs reveal:

Q. What in vitro assays are suitable for evaluating anticancer potential?

- Answer :

- MTT/Proliferation assays : Test against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .

- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .

- Cell cycle analysis : Use flow cytometry (PI staining) to identify G1/S arrest .

Methodological Notes

- Synthetic reproducibility : Always confirm anhydrous conditions for Pd-catalyzed couplings to prevent catalyst deactivation .

- Data validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to avoid misassignments .

- Biological triplicates : Perform assays in triplicate (n=3) and apply ANOVA for statistical significance (p<0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.